tert-butylN-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate
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Overview
Description
tert-butylN-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C10H20N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group and a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 5-ethyl-5-methylpyrrolidine-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
tert-butylN-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-butylN-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butylN-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- tert-butylN-(5-methylpyrrolidin-3-yl)carbamate
- tert-butylN-(5-ethylpyrrolidin-3-yl)carbamate
- tert-butylN-(5-methyl-5-ethylpyrrolidin-3-yl)carbamate
Uniqueness
tert-butylN-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H24N2O2 |
---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-6-12(5)7-9(8-13-12)14-10(15)16-11(2,3)4/h9,13H,6-8H2,1-5H3,(H,14,15) |
InChI Key |
MNKCVIPXCLYZQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(CN1)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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